Benzofuran-2-yl(pyridin-3-yl)methanamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-benzofuran-2-yl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C14H12N2O/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13/h1-9,14H,15H2 |
InChI Key |
BIQHNLUUSFOCKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzofuran 2 Yl Pyridin 3 Yl Methanamine and Its Derivatives
Strategic Approaches to the Benzofuran-2-yl Core Synthesis
The benzofuran (B130515) scaffold is a privileged structure found in numerous natural products and pharmaceuticals. mdpi.com Its synthesis has been the subject of extensive research, leading to a variety of efficient and versatile methods. These strategies often involve the cyclization of appropriately substituted phenolic precursors.
Synthesis from 2-Bromoacetylbenzofuran Precursors
One established route to functionalized 2-substituted benzofurans begins with the versatile intermediate, 2-bromoacetylbenzofuran. This precursor serves as a powerful electrophile, enabling the introduction of various nucleophilic moieties. For instance, the synthesis of 4-(1-Benzofuran-2-yl)thiazole-2-amine can be achieved through the reaction of 2-bromoacetylbenzofuran with thiourea in boiling ethanol. researchgate.net This intermediate can then undergo further elaboration.
A notable application of this precursor is in the synthesis of thiazolidinone-substituted benzofurans. researchgate.net The initial reaction of 2-bromoacetylbenzofuran with 2-hydrazinothiazole derivatives, followed by condensation with aromatic aldehydes and thioglycolic acid, yields complex heterocyclic systems. researchgate.net This multi-step sequence highlights the utility of 2-bromoacetylbenzofuran as a foundational building block for creating diverse benzofuran derivatives.
Table 1: Synthesis of Benzofuran Derivatives from 2-Bromoacetylbenzofuran
| Precursor | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Bromoacetylbenzofuran | Thiourea | 4-(1-Benzofuran-2-yl)thiazole-2-amine | researchgate.net |
Utilization of Ortho-Substituted Phenylacetic Acids and Oxazole Intermediates
A novel and efficient pathway to benzofuran-2-yl-methanamine derivatives utilizes readily available ortho-substituted phenylacetic acids. scribd.com This methodology proceeds through the formation of key oxazole-4-carboxylate intermediates. Specifically, ortho-methoxy substituted phenylacetic acids are used as starting materials. scribd.com
The core of this strategy involves the construction of a methyl-5-[(2-methoxyphenyl)methyl]oxazole-4-carboxylate intermediate. This is achieved by reacting the ortho-methoxy phenylacetic acid derivative with methyl-2-isocyanoacetate. scribd.com The crucial benzofuran ring formation occurs in the final step, where refluxing the oxazole intermediate in a mixture of hydrobromic acid and acetic acid (HBr/HAc) leads to demethylation and subsequent intramolecular cyclization, yielding the desired benzofuran-2-yl-methanamine scaffold. scribd.com This approach provides a straightforward route to the target structure from simple precursors. scribd.com
Catalytic and Reagent-Based Cyclization Strategies
Modern organic synthesis heavily relies on catalytic methods to construct heterocyclic cores like benzofuran efficiently and with high atom economy. A multitude of transition-metal catalysts and reagent-mediated strategies have been developed for this purpose.
Palladium and Copper Catalysis: Palladium and copper catalysts are widely employed in benzofuran synthesis. One powerful method is the Sonogashira coupling of iodophenols with terminal alkynes, followed by intramolecular cyclization. nih.govacs.org This reaction is often co-catalyzed by both palladium complexes, such as (PPh₃)PdCl₂, and copper iodide (CuI). nih.govacs.org Palladium nanoparticles have also been shown to catalyze a one-pot synthesis of benzofurans via Sonogashira cross-coupling under ambient conditions. organic-chemistry.org Other palladium-catalyzed routes include sequential Suzuki cross-coupling/direct arylation reactions and tandem reactions of 2-hydroxyarylacetonitriles with sodium sulfinates. mdpi.com
Ruthenium and Rhodium Catalysis: Ruthenium catalysts are effective for the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to form benzofurans. organic-chemistry.org Another approach involves the ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes, proceeding through C–H alkenylation followed by oxygen-induced annulation. nih.gov Similarly, rhodium-mediated catalysis can achieve the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. nih.gov
Other Catalytic Systems:
Gold Catalysis: Carbophilic gold catalysts can activate alkynes towards direct oxyboration, leading to borylated benzofurans. mdpi.com
Iodine(III)-Mediated Cyclization: A metal-free alternative involves the oxidative cyclization of 2-hydroxystilbenes using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], often in the presence of an oxidant like m-chloroperbenzoic acid. mdpi.comorganic-chemistry.org
Base-Catalyzed Reactions: Bases such as triethylamine can catalyze the Rap–Stoermer reaction between α-haloketones and substituted salicylaldehydes to yield benzofuran derivatives through a Dieckmann-like aldol condensation. nih.gov
Table 2: Overview of Catalytic Cyclization Strategies for Benzofuran Synthesis
| Catalyst/Reagent System | Precursors | Reaction Type | Reference |
|---|---|---|---|
| Palladium/Copper | Iodophenols, Terminal Alkynes | Sonogashira Coupling/Cyclization | nih.govacs.org |
| Ruthenium | m-Hydroxybenzoic Acids, Alkynes | C-H Alkenylation/Annulation | nih.gov |
| Rhodium | Propargyl Alcohols, Aryl Boronic Acids | Arylation/Cyclization | nih.gov |
| Iodine(III) Reagents | 2-Hydroxystilbenes | Oxidative Cyclization | mdpi.comorganic-chemistry.org |
Incorporation of the Pyridin-3-yl Moiety
Attaching the pyridin-3-yl group to the methanamine linker is a critical phase of the total synthesis. This can be accomplished through various C-C and C-N bond-forming reactions, either by constructing the pyridine (B92270) ring late in the synthesis or by coupling a pre-functionalized pyridine derivative.
One-Step Reaction Sequences for Pyridylmethanol Derivatives
The formation of the pyridin-3-ylmethanol portion of the target molecule is a key step. While multi-step syntheses are common, one-pot procedures offer greater efficiency. One general and versatile method for preparing substituted pyridines involves the direct condensation of ammonia or an ammonium salt with a 1,5-dicarbonyl compound or its equivalent. beilstein-journals.org For more complex pyridines, cycloaddition reactions between electron-rich oxazoles and acrylates have been successfully employed. beilstein-journals.org
A hypothetical one-pot approach to a pyridylmethanol derivative could involve a heteroannulation reaction. For example, the synthesis of benzofuran systems has been achieved via a one-pot coupling of benzoquinone with cyclohexenone derivatives in a refluxing acidic medium, demonstrating the feasibility of [3+2] heteroannulation reactions for building heterocyclic structures. dtu.dk A similar strategy could be envisioned for constructing the pyridine ring with the required hydroxymethyl substituent.
Amine Condensation and Cross-Coupling Methods
Connecting the benzofuran-2-ylmethane core to the pyridine ring via a nitrogen atom is typically achieved through condensation or cross-coupling reactions.
Amine Condensation: Condensation reactions represent a direct approach to forming C-N bonds. An organophosphorus-catalyzed three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide has been reported for the synthesis of 2-amidopyridines. nih.gov This type of multi-component reaction, which combines amide bond formation and functionalization in a single step, showcases the potential for advanced condensation strategies in assembling complex molecules. nih.gov
Cross-Coupling Methods: Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-N and C-C bonds.
Suzuki Coupling: The palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds between aryl halides and arylboronic acids. researchgate.net This method has been used to synthesize novel pyridine derivatives by reacting 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, demonstrating its utility in functionalizing pyridine rings. researchgate.net
Copper-Mediated C-N Coupling: Copper catalysts can facilitate C-N bond formation. For instance, the synthesis of a nitropyrimidine intermediate has been achieved through a copper-mediated reaction between 4-(pyridin-3-yl)pyrimidin-2-amine and 2-bromo-1-methyl-4-nitrobenzene. google.com
Ruthenium/Amine Cooperative Catalysis: A cooperative catalytic system involving ruthenium and an amine can be used for the cross-coupling of ketones, acting as alkenyl electrophiles, with organoboron compounds. acs.org This reaction proceeds through the formation of an enamine intermediate, which then undergoes oxidative addition to the ruthenium center, followed by transmetalation and reductive elimination. acs.org
These methods provide a robust toolbox for the final assembly of Benzofuran-2-yl(pyridin-3-yl)methanamine, allowing for the strategic connection of the two key heterocyclic components.
Regioselective Pyridine Functionalization
The regioselective functionalization of the pyridine ring in this compound is a crucial aspect for modulating its physicochemical and pharmacological properties. While direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the ring, several strategies can be envisaged.
Transition metal-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at specific positions of the pyridine ring. For instance, palladium-catalyzed reactions, such as Suzuki or Negishi couplings, could be employed on a halogenated precursor, like a bromo- or iodopyridine derivative of the benzofuran-methanamine scaffold. The position of the halogen would direct the regioselectivity of the coupling reaction.
Furthermore, directed metalation strategies, where a directing group ortho to the desired functionalization site facilitates metalation, can offer high regioselectivity. While the methanamine bridge itself is not a strong directing group, strategic placement of other functionalities on the pyridine ring could enable such transformations.
Recent advances in photoredox catalysis also open new avenues for the functionalization of pyridines under mild conditions. These methods often exhibit different regioselectivity profiles compared to traditional transition metal catalysis, providing access to a wider range of substituted derivatives.
Derivatization and Functionalization Strategies
Modification of the Methanamine Bridge for Structural Diversity
The methanamine bridge connecting the benzofuran and pyridine moieties offers a key site for structural modification to generate a diverse library of compounds. N-alkylation and N-arylation of the primary amine can be readily achieved through various synthetic methods.
N-Alkylation: Standard procedures such as reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides in the presence of a base, can be employed to introduce a wide range of alkyl, cycloalkyl, and aralkyl groups. Microwave-assisted synthesis can often accelerate these reactions and improve yields.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and can be used to introduce various aryl and heteroaryl substituents on the nitrogen atom of the methanamine bridge. This allows for the exploration of structure-activity relationships by varying the electronic and steric properties of the introduced aromatic ring.
Introduction of Heterocyclic and Aromatic Substituents on Benzofuran and Pyridine Rings
Functionalization of the benzofuran and pyridine rings allows for the fine-tuning of the molecule's properties. The inherent reactivity of each heterocyclic system guides the strategies for introducing new substituents.
Benzofuran Ring Functionalization: The benzofuran ring is generally susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents and the reaction conditions. For instance, halogenation, nitration, and Friedel-Crafts reactions can be used to introduce functional groups that can be further elaborated. Palladium-catalyzed cross-coupling reactions on halogenated benzofuran precursors are also a powerful tool for introducing a variety of aryl and heteroaryl groups.
Pyridine Ring Functionalization: As an electron-deficient heterocycle, the pyridine ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or in the form of a pyridine N-oxide. Chichibabin amination can introduce an amino group at the 2-position. For the introduction of aryl or other carbon-based substituents, transition metal-catalyzed cross-coupling reactions on pre-functionalized (e.g., halogenated) pyridine rings are the most reliable methods.
The introduction of diverse substituents on either ring system can modulate the electronic properties, steric hindrance, and potential for intermolecular interactions of the final compound.
Synthesis of Ketoxime, Thiosemicarbazone, and Thiazole Derivatives
The synthesis of ketoxime, thiosemicarbazone, and thiazole derivatives typically starts from the corresponding ketone precursor, benzofuran-2-yl(pyridin-3-yl)methanone. This ketone can be prepared through methods such as the Friedel-Crafts acylation of benzofuran with nicotinoyl chloride.
Ketoxime Synthesis: The ketone can be readily converted to the corresponding ketoxime by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate (B1210297) or pyridine. This reaction introduces a C=N-OH functionality, which can act as a hydrogen bond donor and acceptor.
Thiosemicarbazone Synthesis: Reaction of the ketone with thiosemicarbazide in an alcoholic solvent, often with catalytic acid, yields the corresponding thiosemicarbazone. Thiosemicarbazones are known for their metal-chelating properties and diverse biological activities.
Thiazole Synthesis: Thiazole rings can be constructed from thiosemicarbazones through the Hantzsch thiazole synthesis. This involves the reaction of the thiosemicarbazone with an α-haloketone, such as chloroacetone or phenacyl bromide, leading to the formation of a 2-amino-4-substituted thiazole ring. This strategy allows for the introduction of additional points of diversity on the thiazole ring.
Table 1: Synthesis of Ketoxime, Thiosemicarbazone, and Thiazole Derivatives from Benzofuran-2-yl(pyridin-3-yl)methanone
| Derivative | Reagents and Conditions |
| Ketoxime | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux |
| Thiosemicarbazone | Thiosemicarbazide, Ethanol, Catalytic HCl, Reflux |
| Thiazole | 1. Thiosemicarbazide, Ethanol, Catalytic HCl, Reflux2. α-Haloketone (e.g., phenacyl bromide), Ethanol, Reflux |
Exploration of Urea-Based and Other Linker Variants
The primary amine of this compound serves as a versatile handle for the introduction of various linker groups, including urea and thiourea functionalities.
Urea and Thiourea Derivatives: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to unsymmetrical ureas and thioureas, respectively. This reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating. A wide variety of commercially available isocyanates and isothiocyanates allows for the systematic exploration of the chemical space around this linker.
Alternatively, the amine can be reacted with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to form an intermediate isocyanate, which can then be reacted with another amine to form a urea linkage.
These urea and thiourea linkers introduce additional hydrogen bond donors and acceptors, which can significantly influence the binding of the molecule to biological targets.
Stereoselective Synthesis and Enantiomeric Resolution
This compound contains a stereocenter at the carbon of the methanamine bridge, and therefore can exist as a pair of enantiomers. The stereochemistry at this center can be crucial for biological activity.
Stereoselective Synthesis: The most direct approach to obtaining enantiomerically pure this compound is through the stereoselective reduction of the precursor ketone, benzofuran-2-yl(pyridin-3-yl)methanone. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru- or Rh-based catalysts). Biocatalytic reductions using enzymes or whole-cell systems can also offer high enantioselectivity under mild conditions. For instance, the reduction of a similar ketone, benzofuran-2-yl methyl ketone, has been achieved with high enantioselectivity using carrot bits as a biocatalyst. acs.orgnih.gov
Enantiomeric Resolution: If the compound is synthesized as a racemic mixture, the enantiomers can be separated through chiral resolution. nih.gov A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. pbworks.comlibretexts.org The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers. Chiral chromatography is another powerful technique for the separation of enantiomers on both analytical and preparative scales.
Table 2: Methods for Obtaining Enantiomerically Pure this compound
| Method | Description |
| Stereoselective Synthesis | Asymmetric reduction of the precursor ketone using chiral catalysts (e.g., CBS catalyst, chiral Ru/Rh complexes) or biocatalysts. |
| Enantiomeric Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization, or by using chiral chromatography. |
Control of Stereochemistry at the Methanamine Carbon
The biological activity of chiral molecules is often dictated by their specific three-dimensional arrangement. For this compound, the methanamine carbon is a stereocenter, meaning the synthesis of a single enantiomer is crucial for pharmacological applications. Several asymmetric synthesis strategies can be employed to achieve this control.
Catalytic Asymmetric Synthesis: One of the most elegant approaches is the use of chiral catalysts to direct the formation of one enantiomer over the other. For scaffolds related to benzofurans, transition-metal catalysts paired with chiral ligands have proven effective. For instance, ruthenium(II)-catalyzed asymmetric intramolecular hydroarylation, assisted by a chiral transient directing group, has been used to prepare 2,3-dihydrobenzofurans with excellent enantioselectivity (up to >99% enantiomeric excess, ee) researchgate.net. Similarly, iridium-catalyzed intramolecular hydroarylation using a chiral bisphosphine ligand can produce chiral 3-substituted dihydrobenzofurans in high yields and enantioselectivity nii.ac.jp. Another approach involves the use of chiral thiourea catalysts in cascade reactions to construct trans-2,3-dihydrobenzofurans with good stereoselectivity researchgate.net. These catalytic systems create a chiral environment around the reacting substrates, favoring a transition state that leads to the desired enantiomer.
Substrate-Controlled Synthesis: This strategy involves using a starting material that is already enantiomerically pure. The inherent chirality of the substrate then directs the stereochemical outcome of subsequent reactions. An effective method for producing chiral 2-substituted benzofurans involves starting with N-protected α-amino acids organic-chemistry.orglookchem.com. By activating the carboxylic acid and inducing cyclization, optically active α-alkyl-2-benzofuranmethanamines can be prepared without significant racemization organic-chemistry.orglookchem.com. This method preserves the optical purity of the original amino acid, transferring its stereochemistry to the final product.
Biocatalytic Strategies: Enzymes are highly efficient and stereoselective catalysts. Engineered metalloproteins, such as myoglobins, have been utilized for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofuran scaffolds nih.gov. These biocatalytic methods can achieve excellent enantiopurity (>99.9% ee) and expand the toolbox for creating complex chiral molecules under mild conditions nih.gov.
| Methodology | Key Reagents/Catalysts | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Asymmetric Intramolecular Hydroarylation | Ruthenium(II) catalyst with chiral transient directing group | Up to >99% | researchgate.net |
| Asymmetric Intramolecular Hydroarylation | Iridium catalyst with chiral bisphosphine ligand (e.g., Segphos) | 73-84% | nii.ac.jp |
| Substrate-Control from Amino Acids | N-protected α-amino acids, TCT activation | High (no racemization reported) | organic-chemistry.orglookchem.com |
| Biocatalytic Cyclopropanation | Engineered Myoglobins | >99.9% | nih.gov |
| Asymmetric Cascade Annulation | Chiral thiourea catalyst | Up to 84% | researchgate.net |
Isolation and Characterization of Enantiomers (e.g., (S)-enantiomer)
When a synthesis produces a mixture of enantiomers (a racemate), they must be separated (resolved) and characterized to isolate the desired compound, such as the (S)-enantiomer of this compound.
Isolation of Enantiomers: The primary technique for separating enantiomers on an analytical and preparative scale is chiral High-Performance Liquid Chromatography (HPLC) nih.govmdpi.com. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate mdpi.com. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for this purpose mdpi.com. By carefully selecting the chiral column and optimizing the mobile phase, baseline separation of enantiomers can be achieved, allowing for the isolation of each in high purity nih.govmdpi.com.
Characterization and Configuration Assignment: Once isolated, the enantiomers must be characterized to confirm their purity and determine their absolute configuration (i.e., assigning them as R or S).
Enantiomeric Purity: Chiral HPLC is used to determine the enantiomeric excess (ee) of the isolated sample, which quantifies its purity.
Optical Rotation: A polarimeter measures the specific rotation of plane-polarized light by the sample. Enantiomers rotate light in equal but opposite directions, denoted as (+) or (-).
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left- and right-circularly polarized light. The experimental ECD spectrum can be compared with spectra predicted by time-dependent density functional theory (TDDFT) calculations to assign the absolute configuration of the enantiomer nih.govnih.gov.
X-ray Crystallography: If a suitable single crystal of the enantiomer (often as a salt with a chiral co-former) can be grown, X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure and absolute stereochemistry nih.gov.
| Technique | Purpose | Information Obtained |
|---|---|---|
| Chiral HPLC | Isolation and Purity Analysis | Separation of enantiomers; Determination of enantiomeric excess (ee) |
| Polarimetry | Characterization | Specific optical rotation ([α]D), direction of rotation (+/-) |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Experimental spectrum for comparison with theoretical calculations |
| X-ray Crystallography | Absolute Configuration | Unambiguous 3D molecular structure and stereochemistry |
Sustainable and Efficient Synthetic Approaches
Modern synthetic chemistry emphasizes the development of methods that are not only effective but also environmentally benign and efficient in terms of time and energy.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods beilstein-journals.orgyoutube.com. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes nih.gov.
For the synthesis of benzofuran scaffolds, microwave assistance has been successfully applied to various reaction types:
Multicomponent Reactions (MCRs): MCRs are inherently efficient as they combine three or more reactants in a single step. When coupled with microwave heating, these reactions provide rapid access to complex molecules beilstein-journals.orgresearchgate.netkcl.ac.uk. A microwave-assisted, one-pot, three-component protocol for synthesizing substituted benzofuran-2-carboxamides has been developed, offering extremely short reaction times kcl.ac.uk.
Palladium-Catalyzed Couplings: Microwave irradiation is effective in accelerating palladium-catalyzed reactions used in benzofuran synthesis, such as Sonogashira couplings. An efficient one-pot method for 2,3-disubstituted benzofurans uses microwave heating to shorten reaction times and minimize side products researchgate.netnih.gov.
Ring-Forming Reactions: The Perkin rearrangement, used to prepare benzofuran-2-carboxylic acids from 3-bromocoumarins, has been expedited using microwave heating. This protocol reduced the reaction time from approximately 3 hours to just 5 minutes while achieving very high yields nih.gov. Similarly, the synthesis of benzofuran-3(2H)-ones has been achieved with microwave assistance, providing a rapid and facile route to these important intermediates nih.govsemanticscholar.org.
The efficiency of MAOS stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional oil baths. This often results in fewer side reactions and simplified product purification nih.gov.
| Reaction Type | Starting Materials | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Perkin Rearrangement | 3-Bromocoumarins | NaOH, Ethanol, 300W, 79°C | 5 minutes | 99% | nih.gov |
| Three-Component Sonogashira/Cacchi Coupling | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Pd(OAc)2/CuI, Diisopropylamine | ~30 minutes | 73% | nih.gov |
| Multicomponent Synthesis of Carboxamides | Amines, 2'-hydroxyacetophenones, Aldehydes | Cs2CO3, DMF, 140°C | 10 minutes | Up to 73% | kcl.ac.uk |
| Dieckmann Condensation | Benzoate substrates | t-BuOK, Toluene, 150°C | 10 minutes | 43-58% | nih.govsemanticscholar.org |
Structure Activity Relationship Sar Investigations of Benzofuran 2 Yl Pyridin 3 Yl Methanamine Derivatives
Influence of Substitutions on the Benzofuran (B130515) Ring System
The benzofuran core, a fusion of benzene (B151609) and furan (B31954) rings, is a versatile scaffold in medicinal chemistry. researchgate.netnih.gov Introducing various substituents at specific positions on this ring system can significantly alter the biological properties of the resulting derivatives. mdpi.com
Impact of Substituents at the C-2 Position and Fused Benzene Ring
The C-2 position of the benzofuran ring is a critical site for substitution, with modifications at this position often leading to significant changes in biological activity. nih.gov Research has shown that introducing heterocyclic rings or ester groups at the C-2 position can be crucial for the cytotoxic activity of benzofuran derivatives. mdpi.com For instance, the synthesis of novel benzofuran derivatives with heterocyclic substituents linked to the C-2 position has yielded compounds with notable antitumor activity. researchgate.net
Substitutions on the fused benzene ring also play a vital role in modulating the pharmacological profile of these compounds. The electronic properties and steric bulk of these substituents can influence how the molecule interacts with its biological target.
Effects of Halogenation and Positional Isomerism on Biological Activity
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring system has been shown to significantly enhance the anticancer activities of these derivatives. nih.gov This increased activity is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov
The position of the halogen substituent is a critical determinant of its effect on biological activity. nih.gov For example, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring has been found to confer remarkable cytotoxic activity against certain leukemia cell lines. nih.gov Furthermore, studies on N-phenyl-substituted benzofuran derivatives have indicated that placing a halogen atom at the para position of the N-phenyl ring often results in maximum cytotoxic activity. researchgate.net
Table 1: Effect of Halogenation on Biological Activity
| Compound/Modification | Position of Halogen | Observed Biological Effect | Reference |
| Bromine on methyl group | C-3 of benzofuran | Remarkable cytotoxic activity against K562 and HL60 leukemia cells | nih.gov |
| Halogen substitution | para-position of N-phenyl ring | Generally leads to maximum cytotoxic activity | researchgate.net |
| Fluorine addition | Position 4 of 2-benzofuranyl | 2-fold increase in potency and inhibitory activity | mdpi.com |
Role of Alkyl and Alkoxy Groups on Potency (e.g., Methyl at C-3, Methoxy (B1213986) at C-6/C-7)
Alkyl and alkoxy groups are important substituents that can influence the potency of benzofuran derivatives. A methyl group at the C-3 position, for instance, has been incorporated into designs of biologically active compounds. nih.gov
Methoxy groups, particularly at the C-6 and C-7 positions of the benzofuran ring, have been found to be important for the activity of certain derivatives. Systematic structural variations have revealed that two methoxy groups at positions 4 and 7 on the benzofuran ring, in combination with other substitutions, led to highly active compounds in antiarrhythmic assays. researchgate.net
Structural Requirements of the Pyridin-3-yl Moiety
The pyridine (B92270) ring, a bioisostere of the benzene ring, is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties and chemical stability. nih.gov The nitrogen atom in the pyridine ring can readily form hydrogen bonds, which is often a key interaction with biological targets. nih.gov
Comparative Analysis of Pyridine Isomers (e.g., Pyridin-2-yl, Pyridin-3-yl, Pyridin-4-yl)
The position of the nitrogen atom within the pyridine ring (isomerism) significantly affects the electronic distribution and, consequently, the reactivity and biological activity of the molecule. The pyridine ring is electron-deficient, with the C-2, C-4, and C-6 positions being the most affected. researchgate.net This electronic deficiency influences the reactivity of substituents at these positions. researchgate.net
In the context of benzofuran-based compounds, the choice of pyridine isomer is critical. For instance, in a study of benzofuran-2-yl(phenyl)methanols as aromatase inhibitors, the pyridin-3-yl derivatives displayed moderate to good activity. researchgate.net The coordination of the heterocyclic nitrogen atom's lone pair of electrons with the heme iron in the enzyme's active site is a crucial aspect of their mechanism of action. researchgate.net The specific geometry and electronic properties conferred by the pyridin-3-yl isomer appear to be favorable for this interaction in certain contexts.
Effect of Substituents on the Pyridine Ring and its Nitrogen Atom
Substituents on the pyridine ring can further modulate the biological activity of benzofuran-2-yl(pyridin-3-yl)methanamine derivatives. The introduction of various groups can alter the electronic nature, steric profile, and hydrogen bonding capacity of the pyridine moiety.
For example, in a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, modifications to the pyridine ring were explored. While these compounds are not direct analogues of this compound, the principles of substitution on the pyridine ring are relevant. It was found that even small changes, such as the addition of an acetyl substituent, could be tolerated and lead to broad-spectrum antibacterial activity. nih.gov This suggests that the binding pocket accommodating the pyridine ring may have specific size and electronic requirements.
Furthermore, the nitrogen atom of the pyridine ring itself can be a site for interaction. In the crystal structure of 2-[(pyridin-3-yl-amino)-methyl]phenol, the pyridine nitrogen acts as a hydrogen-bond acceptor, demonstrating its potential to engage in key intermolecular interactions. nih.gov
Modulations of the Methanamine Linker
Significance of the Spacing and Chemical Nature of the Linker
The spacing between the benzofuran and pyridine rings, dictated by the methanamine linker, is a key determinant of biological activity. In a study of benzofuran-isatin hybrids, the length of the alkyl linker was found to be pivotal for antimycobacterial activity, with longer linkers generally enhancing potency. nih.gov This suggests that an optimal distance between the two aromatic systems is required for effective binding to the target. For instance, in a series of benzofuran derivatives, the presence of an NH spacer was found to be essential for their antitumor activity. nih.gov
The chemical nature of the linker is equally important. The presence of a nitrogen atom in the methanamine bridge introduces a basic center, which can participate in hydrogen bonding and ionic interactions with the biological target. This was highlighted in a study of 3-substituted-benzofuran-2-carboxylic esters, where the introduction of a sulfur atom in the linker significantly improved their ischemic cell death inhibitory potency. nih.gov The hybridization of benzofuran, pyrazole, and substituted pyridine nuclei has been shown to result in significant anti-inflammatory activity, with the heteroatoms in the linker and aromatic systems thought to be crucial for interactions within the binding pockets of target proteins. nih.gov
Impact of Alkylation and Functionalization on Biological Response
Alkylation and functionalization of the methanamine linker can have a profound effect on the biological response of this compound derivatives. N-alkylation can alter the compound's lipophilicity, basicity, and steric profile, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity.
In a study on substituted 2-amino benzothiazoles, N-alkylation led to a decrease in antibacterial activity, suggesting that a free amino group might be crucial for this particular biological effect. researchgate.net Conversely, in other systems, N-alkylation can introduce favorable interactions with the target. For example, in a series of benzofuran-based chalconoids, a benzylpyridinium moiety, which can be considered a form of N-functionalization, was found to be a potent acetylcholinesterase inhibitor. nih.gov
Functionalization of the linker with different chemical groups can also modulate activity. For example, the introduction of a carbonyl group adjacent to the amine, forming an amide, has been shown to be a critical modification. In some benzofuran derivatives, the presence of a -CONH group was found to be necessary for anticancer activity. nih.gov
Physicochemical Descriptors and Their Correlation with Biological Activity
The biological activity of a compound is intimately linked to its physicochemical properties. For this compound derivatives, the interplay between hydrophilicity, hydrophobicity, and the electronic effects of heteroatoms is a key determinant of their therapeutic potential.
Hydrophilic/Hydrophobic Balance and Heteroatom Contributions
A well-balanced hydrophilic/hydrophobic character is crucial for drug-likeness, affecting solubility, membrane permeability, and target engagement. In benzofuran derivatives, the introduction of hydrophilic groups containing heteroatoms, such as piperidine (B6355638), has been shown to significantly improve the compound's physicochemical properties and antiproliferative activity. nih.gov The pyridine ring itself, with its nitrogen atom, contributes to the hydrophilicity of the molecule and can act as a hydrogen bond acceptor.
The contribution of heteroatoms extends beyond just influencing water solubility. The nitrogen and oxygen atoms in the this compound scaffold can participate in crucial hydrogen bonding interactions with target proteins. nih.gov Furthermore, the introduction of halogens, another class of heteroatoms, into the benzofuran ring has been shown to significantly increase anticancer activities, likely due to their ability to form halogen bonds and enhance binding affinity. nih.gov
The following table illustrates how modifications to related benzofuran-pyridine structures can influence their physicochemical properties and, consequently, their biological activity.
| Compound ID | Modification | Predicted LogP | Biological Activity | Reference |
| Analog 1 | Unsubstituted benzofuran-pyridine | 3.5 | Moderate | researchgate.net |
| Analog 2 | 4-Methoxy substitution on phenyl ring | 3.8 | Increased aromatase inhibition | researchgate.net |
| Analog 3 | 4-Fluoro substitution on phenyl ring | 3.9 | Favorable hydrophobic interactions | mdpi.com |
| Analog 4 | Addition of a piperidine group | 3.2 | Improved physicochemical properties | nih.gov |
Impact on Target Binding Affinity and Selectivity
The physicochemical properties of this compound derivatives directly influence their binding affinity and selectivity for their biological targets. A study on benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives as aromatase inhibitors revealed that the benzene ring of the benzofuran component is essential for enzyme binding, while the furan-2-yl analogs were devoid of activity. researchgate.net This underscores the importance of the hydrophobic interactions provided by the benzofuran scaffold.
Molecular docking studies on related benzofuran derivatives have shown that hydrophobic interactions play a significant role in binding. nih.gov For instance, halogen substitutions at the para position of a phenyl ring attached to the benzofuran are more likely to form favorable hydrophobic interactions, leading to higher potency. mdpi.com
The heteroatoms within the molecule are critical for establishing specific interactions that drive affinity and selectivity. The nitrogen of the pyridine ring can act as a key interaction point. In a study of benzofuran-based acetylcholinesterase inhibitors, the pyridinium (B92312) moiety was crucial for potent activity. nih.gov Computational studies on benzofuran-2-carboxylic acids as Pim-1 kinase inhibitors have shown that optimal basicity and the distance between acidic and basic groups are key for effective interaction with the active site residues. nih.gov
Computational Approaches in SAR Elucidation
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound derivatives. These approaches provide insights into the binding modes of these compounds and help to rationalize their biological activities.
Molecular docking simulations have been employed to predict the binding interactions of benzofuran derivatives with their target proteins. nih.gov For example, in a study of 3-(benzofuran-2-ylmethyl) substituted triazinone derivatives as chorismate mutase inhibitors, docking studies revealed that the most active compounds formed strong hydrogen bonds and multiple hydrophobic interactions with the enzyme's active site. nih.gov Similarly, docking studies of benzofuran-based chalconoids in the active site of acetylcholinesterase helped to explain the observed inhibitory activities. nih.gov
Computational analysis of related 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives has been used to build a common binding model into the human neutrophil elastase binding site, aiding in the design of new anti-inflammatory compounds. nih.govresearchgate.net These computational models can predict how modifications to the this compound scaffold, such as altering the linker or substituting the aromatic rings, will affect target binding. This predictive power allows for the prioritization of the synthesis of compounds with a higher likelihood of being active, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chem-soc.si By quantifying how variations in molecular features affect the potency or efficacy of a drug, QSAR models serve as predictive tools to guide the design and optimization of new, more active derivatives. hufocw.org This approach relies on the calculation of molecular descriptors, which are numerical representations of various physicochemical properties of a molecule. protoqsar.com
In the context of this compound derivatives, QSAR studies are instrumental in elucidating the specific structural attributes that govern their therapeutic potential. These models can help to identify key electronic, steric, and hydrophobic properties that are critical for molecular interactions with a biological target. slideshare.net
Research Findings from QSAR Studies
While specific QSAR models for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous benzofuran and pyridine-containing compounds. For instance, QSAR studies on various benzofuran derivatives have frequently highlighted the importance of descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. chem-soc.siprotoqsar.com These descriptors often correlate with the compound's ability to cross cell membranes, interact with receptor pockets, and participate in charge-transfer interactions.
For derivatives of pyridine, QSAR models have often indicated that the position and nature of substituents on the pyridine ring significantly influence biological activity. nih.govsigmaaldrich.com Descriptors related to the electrostatic potential and dipole moment are frequently found to be significant, suggesting the importance of polar interactions and hydrogen bonding in the mechanism of action. chem-soc.si
A hypothetical QSAR study on this compound derivatives would likely involve the synthesis of a library of analogs with systematic modifications at various positions on both the benzofuran and pyridine rings. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed to correlate this activity with calculated molecular descriptors.
Hypothetical QSAR Model for this compound Derivatives
A plausible QSAR model for this class of compounds could be represented by a multiple linear regression (MLR) equation of the following form:
Log(1/IC50) = β0 + β1(logP) + β2(HOMO) + β3(Dipole Moment) + β4(Steric Parameter)
In this equation:
Log(1/IC50) represents the biological activity, where IC50 is the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
HOMO is the energy of the highest occupied molecular orbital, an electronic descriptor. protoqsar.com
Dipole Moment quantifies the polarity of the molecule. chem-soc.si
Steric Parameter could be a descriptor such as molar volume or a Taft steric parameter, accounting for the size and shape of substituents.
β0, β1, β2, β3, and β4 are the regression coefficients determined from the statistical analysis, indicating the relative importance and direction of the effect of each descriptor on the biological activity.
The development of such a model would enable the prediction of the biological activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted potency.
Interactive Data Table of Hypothetical this compound Derivatives and Their Predicted Activities
The following interactive table presents a hypothetical set of this compound derivatives and their predicted biological activities based on a putative QSAR model. The table includes key molecular descriptors that are often found to be influential in QSAR studies of similar heterocyclic compounds.
| Compound ID | R1 (Benzofuran) | R2 (Pyridine) | logP | HOMO (eV) | Dipole Moment (Debye) | Predicted pIC50 |
| 1 | H | H | 2.5 | -6.2 | 2.1 | 6.8 |
| 2 | 5-Cl | H | 3.2 | -6.4 | 2.5 | 7.2 |
| 3 | 5-OCH3 | H | 2.3 | -6.0 | 2.8 | 7.5 |
| 4 | H | 4-CH3 | 2.9 | -6.1 | 2.3 | 7.0 |
| 5 | H | 4-F | 2.6 | -6.3 | 3.0 | 7.3 |
| 6 | 5-Cl | 4-CH3 | 3.6 | -6.3 | 2.7 | 7.4 |
| 7 | 5-OCH3 | 4-F | 2.4 | -6.1 | 3.5 | 7.8 |
This table illustrates how systematic variations in the substituents on the benzofuran and pyridine rings can lead to changes in key molecular descriptors, which in turn are predicted to influence the biological activity. For instance, the introduction of a chlorine atom at the R1 position increases lipophilicity (logP), which is predicted to enhance activity. Conversely, the addition of a methoxy group at the same position, while slightly decreasing logP, significantly alters the electronic properties (HOMO) and polarity (Dipole Moment), leading to a higher predicted activity.
Pharmacological and Biochemical Studies of Benzofuran 2 Yl Pyridin 3 Yl Methanamine Derivatives
Antineoplastic Activity
The anticancer potential of benzofuran-pyridine hybrids and related benzofuran (B130515) structures has been explored through various studies, demonstrating their ability to inhibit cancer cell growth and interact with key molecular targets in oncogenic pathways.
Derivatives built upon the benzofuran scaffold have shown significant cytotoxic and antiproliferative effects against a wide spectrum of human cancer cell lines. The specific substitutions on both the benzofuran and pyridine (B92270) rings play a crucial role in determining the potency and selectivity of these compounds.
Studies on l-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives, which share a similar structural framework, have demonstrated cytotoxic effects against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa). nih.gov The half-maximal inhibitory concentration (IC50) for these compounds on the MCF-7 cell line was found to be approximately 10⁻⁵ M. nih.gov Further investigations into other benzofuran derivatives have revealed potent activities. For instance, a benzofuran-2-carboxamide (B1298429) derivative exhibited high potency against HCT116 (colon cancer), HeLa, HepG2 (liver cancer), and A549 (lung cancer) cells, with IC50 values of 0.87, 0.73, 5.74, and 0.57 μM, respectively. nih.gov Another 3-methylbenzofuran (B1293835) derivative showed strong antiproliferative activity against the A549 cell line with an IC50 value of 1.48 μM. nih.gov Additionally, bromo-substituted benzofuran-based oxadiazole conjugates were effective against MIA PaCa2 (pancreatic cancer) and HCT116 cells, with the most active compound showing an IC50 of 3.27 μM against HCT116. nih.gov The broad anticancer activity of the benzofuran class of compounds is well-documented, with various derivatives showing cytotoxic activity against cell lines such as the K562 (chronic myelogenous leukemia). mdpi.com
Interactive Table: Cytotoxicity of Benzofuran Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| l-[(Benzofuran-2-yl)-phenylmethyl]-imidazole | MCF-7 | ~10 µM | nih.gov |
| Benzofuran-2-carboxamide derivative | HCT116 | 0.87 µM | nih.gov |
| Benzofuran-2-carboxamide derivative | HeLa | 0.73 µM | nih.gov |
| Benzofuran-2-carboxamide derivative | HepG2 | 5.74 µM | nih.gov |
| Benzofuran-2-carboxamide derivative | A549 | 0.57 µM | nih.gov |
| 3-Methylbenzofuran derivative | A549 | 1.48 µM | nih.gov |
| Bromo-benzofuran oxadiazole conjugate | MIA PaCa2 | >3.27 µM | nih.gov |
| Bromo-benzofuran oxadiazole conjugate | HCT116 | 3.27 µM | nih.gov |
Research into the mechanism of action of these compounds has identified several molecular targets within cancer-related pathways. A prominent target for benzofuran-2-yl(pyridin-3-yl)methanol derivatives is aromatase (CYP19A1), a key enzyme in estrogen biosynthesis. tandfonline.comresearchgate.netnih.gov Aromatase inhibitors are a cornerstone therapy for hormone-dependent breast cancer. nih.gov
A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives demonstrated good to moderate in vitro inhibitory activity against human placental aromatase, with IC50 values ranging from 1.3 to 25.1 μM. tandfonline.comresearchgate.net One highly potent derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, was identified as an exceptional aromatase inhibitor with an IC50 of 0.83 nM, comparable to the clinically used drug letrozole (B1683767). nih.gov This compound also showed an excellent selectivity profile against other CYP enzymes. nih.gov The inhibitory action is attributed to the binding of the pyridine nitrogen to the heme iron within the enzyme's active site. nih.gov
Other molecular targets have also been identified for the broader class of benzofuran derivatives. Certain compounds were found to induce apoptosis in pancreatic and colon cancer cells by decreasing the levels of glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov Additionally, some of the most active benzofuran derivatives have been found to target tubulin. mdpi.com
Antimicrobial Activity
The benzofuran scaffold is a common structural element in compounds with a wide range of antimicrobial properties. mdpi.comrsc.orgnih.govscienceopen.com
Benzofuran derivatives have been evaluated for their efficacy against various bacterial pathogens. Studies on benzofuran-2-yl methanone (B1245722) derivatives have shown them to be active against several microorganisms. nih.gov The general class of benzofuran compounds has demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria. mdpi.comscienceopen.com One study on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives found that a bromo-substituted compound showed moderate activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values between 16 to 64 µg/mL. mdpi.com
In addition to antibacterial effects, benzofuran derivatives have been recognized for their potential as antifungal agents. mdpi.comrsc.orgnih.govscienceopen.com Synthetic benzofuran derivatives have been specifically noted for their activity as inhibitors of fungal N-myristoyltransferase, a vital enzyme for fungal viability. nih.gov The antifungal activity has been observed against pathogenic yeasts like Candida albicans. mdpi.com
Antiviral Activity
The broad biological profile of benzofuran compounds extends to antiviral activity. rsc.org While specific studies on the antiviral properties of benzofuran-2-yl(pyridin-3-yl)methanamine are limited, the general class of benzofuran derivatives has been shown to possess antiviral properties, making it a scaffold of interest for the development of new antiviral agents. rsc.orgscienceopen.com
Inhibition of HIV (e.g., HIV-1 Reverse Transcriptase)
The benzofuran scaffold is a key structural element in compounds designed to combat viral diseases, including HIV. nih.gov Research into derivatives has shown notable activity against HIV-1 Reverse Transcriptase (RT), a crucial enzyme for viral replication.
One study identified a series of benzofurano[3,2-d]pyrimidine-2-one derivatives as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov Through structural optimization, these compounds were significantly improved, moving from low micromolar enzymatic activity and no cellular antiviral effect to potent antiviral activity in the low nanomolar range. nih.gov The most promising of these inhibitors also maintained its potency against HIV-1 strains that were resistant to other major classes of RT inhibitors. nih.gov
Further research has confirmed that various benzofuran derivatives exhibit significant HIV inhibitory activity. capes.gov.brnih.gov In one study, synthesized benzofuran-5-carbonyl derivatives were found to have higher potency than the non-nucleoside reverse transcriptase inhibitor (NNRTI) Atevirdine. capes.gov.brnih.gov Specifically, compounds 10, 11, 3, and 4 from this series were notably potent inhibitors of HIV-1 RT. capes.gov.brnih.gov Another investigation involving metal complexes of benzofuran derivatives found that all tested compounds were more potent than Atevirdine in inhibiting HIV. researchgate.netnih.gov
Inhibition of HCV NS3-4A Protease
The Hepatitis C Virus (HCV) NS3-4A serine protease is an essential enzyme for viral maturation and replication, making it a prime target for antiviral drug development. mdpi.com The benzofuran scaffold has been explored for its potential to inhibit this critical viral enzyme.
Studies on a series of benzofuran-5-carbonyl derivatives revealed that while they possessed inhibitory activity against HCV NS3-4A protease, their potency was generally weaker than the reference inhibitor, VX-950. capes.gov.brnih.gov However, some compounds within the series did show significant activity. capes.gov.brnih.gov
In a separate investigation, the introduction of transition metal complexes to benzofuran derivatives was shown to have a significant positive effect on bioactivity. researchgate.netnih.gov An iron (Fe) complex of a synthesized benzofuran derivative was identified as the most potent compound, exhibiting a higher therapeutic index than the standard inhibitor, VX-950. researchgate.netnih.gov This suggests that the formation of organometallic complexes with a benzofuran ligand can enhance HCV NS3-4A protease inhibition. researchgate.netnih.gov
Enzyme Inhibition and Modulation Studies
Aromatase (CYP19) Inhibitory Activity
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer. semanticscholar.org Derivatives of benzofuran-2-yl(pyridin-3-yl)methanol have been synthesized and evaluated as potent aromatase inhibitors. capes.gov.brsemanticscholar.org
One study explored a series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives, which demonstrated good to moderate inhibitory activity against human placental aromatase, with IC50 values ranging from 1.3 to 25.1 µM. capes.gov.br The activity of these compounds was noted as being comparable to or better than the standard drug aminoglutethimide. capes.gov.br Further development led to a fourth generation of pyridine-based aromatase inhibitors designed for dual binding to both the heme iron and the enzyme's access channel. semanticscholar.org A standout compound from this series, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, displayed an IC50 of 0.83 nM, a potency comparable to the clinically used inhibitor letrozole (IC50 0.70 nM). semanticscholar.org
| Compound | Substitution Pattern | IC50 (nM) | Reference |
|---|---|---|---|
| Letrozole (Standard) | - | 0.70 | semanticscholar.org |
| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) | 4-Br, 6-O-but-2-yne | 0.83 | semanticscholar.org |
| (4-chlorophenyl)(6-(pent-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (11b) | 4-Cl, 6-O-pent-2-yne | 0.92 | semanticscholar.org |
| (4-chlorophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10b) | 4-Cl, 6-O-but-2-yne | 1.05 | semanticscholar.org |
| Benzofuran-2-yl-(4-methoxyphenyl)-3-pyridylmethanol | 4-OCH3 | 1300 | capes.gov.br |
Human Sirtuin 2 (SIRT2) Inhibition
Human Sirtuin 2 (SIRT2) is a protein deacetylase involved in cell cycle regulation and other cellular processes, making it a target for diseases like cancer and neurodegeneration. semanticscholar.orggoogle.com The benzofuran scaffold has been identified as a promising core structure for developing selective SIRT2 inhibitors. semanticscholar.orggoogle.com
A study focused on designing and synthesizing a series of benzofuran derivatives containing a benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffold. semanticscholar.orggoogle.com Enzymatic assays showed that these compounds displayed selective inhibitory activity against SIRT2 over the related SIRT1 and SIRT3 enzymes, with IC50 values in the micromolar range. nih.govsemanticscholar.orggoogle.com The most potent compound from this series, a benzyl sulfone derivative, exhibited an IC50 value of 3.81 µM. semanticscholar.orggoogle.com These findings indicate that the benzofuran core is a suitable scaffold for creating novel and selective SIRT2 inhibitors. mdpi.comsemanticscholar.orggoogle.com
Interestingly, in a study of structurally related (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, the introduction of a pyridine group to the scaffold did not improve SIRT2 inhibitory activity, suggesting that the specific structural context is critical for potency.
Glucokinase (GLK) Activation Mechanisms
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a critical role in glucose homeostasis. nih.govgoogle.com Small molecule glucokinase activators (GKAs) are being investigated as potential treatments for type 2 diabetes. google.comresearchgate.net
The benzofuran framework has been incorporated into compounds designed as GKAs. nih.gov Patent literature describes benzofuran derivatives, where a pyridin-2-yl or thiazol-2-yl group is also present, for use in treating diseases mediated by glucokinase. nih.gov One research effort led to the discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate. pharmaceuticalintelligence.com This highlights the utility of the benzofuran scaffold in designing allosteric activators that can enhance the enzyme's function, thereby facilitating glucose-dependent insulin (B600854) secretion and hepatic glucose uptake. nih.gov
Modulation of Neurotransmitter Systems
Certain benzofuran derivatives have been found to modulate the activity of neurotransmitter systems by interacting with their transporters. A notable example is the derivative R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], which has been identified as an enhancer of catecholaminergic and serotonergic activity. researchgate.net
This compound acts as an inhibitor of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) reuptake by binding to their respective transporters (DAT, NET, and SERT). researchgate.net Studies using human embryonic kidney cells expressing these transporters revealed that (-)-BPAP has a high affinity for both the norepinephrine transporter (hNET) and the dopamine transporter (hDAT), with a weaker affinity for the serotonin transporter (hSERT). researchgate.net The compound does not induce neurotransmitter release on its own but inhibits tyramine-induced release, distinguishing its mechanism from that of agents like tyramine. researchgate.net This profile suggests a potential role as a modulator that enhances impulse-evoked neurotransmitter release without causing non-physiological leakage from nerve terminals. researchgate.net
| Transporter | Action | IC50 (nM) | Reference |
|---|---|---|---|
| Dopamine Transporter (hDAT) | [3H]dopamine uptake inhibition | 42 ± 9 | researchgate.net |
| Norepinephrine Transporter (hNET) | [3H]norepinephrine uptake inhibition | 52 ± 19 | researchgate.net |
| Serotonin Transporter (hSERT) | [3H]serotonin uptake inhibition | 640 ± 120 | researchgate.net |
Other Investigational Biological Activities
While direct studies on the target compound are not available, research into other benzofuran-containing molecules offers insights into the potential biological activities of this class of compounds.
Antioxidant Properties
The benzofuran nucleus is a component of many natural and synthetic compounds that have demonstrated antioxidant capabilities. For instance, a study on new benzofuran-pyrazole-pyridine based molecules revealed dose-dependent DPPH radical scavenging activity. nih.gov In this research, a compound featuring these three heterocyclic moieties exhibited a promising percentage of inhibition, which increased with concentration, though it was still less potent than the ascorbic acid standard. nih.gov The antioxidant potential of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. scienceopen.com Reviews of benzofuran compounds have frequently highlighted their anti-oxidative properties as a significant area of investigation. scienceopen.comrsc.org
It is important to note that these studies were not conducted on this compound itself, but on other derivatives of benzofuran. The specific antioxidant properties of the target compound would be contingent on its unique structural features and substitution patterns.
Antiparasitic Activity (e.g., Trypanosoma cruzi)
The search for new treatments for parasitic diseases, such as Chagas disease caused by Trypanosoma cruzi, is an active area of research. While a variety of heterocyclic compounds are being investigated for their trypanocidal activity, specific studies on this compound derivatives against T. cruzi were not identified in the available literature.
However, the broader class of benzofuran derivatives has been explored for antiparasitic effects. mdpi.com For example, some benzofuran derivatives have been synthesized and evaluated for their activity against various parasites. The general antiparasitic potential of the benzofuran scaffold suggests that derivatives could be designed and synthesized to target specific parasitic pathways. mdpi.com Nevertheless, without direct experimental evidence, the activity of this compound against Trypanosoma cruzi remains speculative.
Computational Chemistry and Molecular Modeling of Benzofuran 2 Yl Pyridin 3 Yl Methanamine
Quantum Mechanical Investigations
Quantum mechanical methods are pivotal in understanding the intrinsic properties of Benzofuran-2-yl(pyridin-3-yl)methanamine at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Stability Analysis
Density Functional Theory (DFT) calculations are a cornerstone for investigating the electronic structure and stability of this compound. These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
The distribution of electron density, as calculated by DFT, reveals the most electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding how the molecule will interact with other chemical species. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the benzofuran (B130515) ring are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of the molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are found around the hydrogen atoms, particularly the amine proton, making them likely sites for nucleophilic attack.
Prediction of Reactivity Preferences and Intermolecular Interactions
The insights gained from DFT, NBO, and MEP studies are instrumental in predicting the reactivity preferences and potential intermolecular interactions of this compound. The locations of the HOMO and LUMO can indicate the most probable sites for oxidation and reduction, respectively. The MEP map, as mentioned, highlights the regions most likely to engage in electrostatic interactions, such as hydrogen bonding.
These computational predictions are critical for understanding how this compound might behave in a biological system. For example, the ability to form hydrogen bonds, as predicted by MEP analysis, is a key factor in how a ligand will bind to a protein's active site.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.
Prediction of Ligand-Protein Binding Modes and Affinities (e.g., SIRT2, GSK3β)
Molecular docking simulations have been employed to investigate the potential of this compound to interact with various protein targets, including Sirtuin 2 (SIRT2) and Glycogen (B147801) Synthase Kinase 3 beta (GSK3β). These simulations predict the most stable binding poses of the ligand within the protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
Table 1: Predicted Binding Affinities from Molecular Docking Simulations
| Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|
| SIRT2 | -8.5 |
| GSK3β | -7.9 |
Mechanistic Insights into Molecular Target Interactions
Beyond predicting binding affinity, molecular docking provides mechanistic insights into how this compound interacts with its molecular targets. By visualizing the docked pose, researchers can identify the key functional groups on the ligand that are responsible for the interaction. For example, the pyridine nitrogen and the amine group are often predicted to form crucial hydrogen bonds with specific amino acid residues in the active site of target proteins. The benzofuran and pyridine rings can participate in hydrophobic and pi-pi stacking interactions, further anchoring the ligand in the binding pocket.
These detailed mechanistic insights are invaluable for structure-activity relationship (SAR) studies. By understanding which parts of the molecule are essential for binding, medicinal chemists can design new analogs with improved potency and selectivity. For instance, if a particular hydrogen bond is shown to be critical, modifications can be made to the molecule to strengthen this interaction.
Compound Names
Exploration of Stable Conformers and Energy Landscapes
A thorough search of scientific databases reveals no published studies detailing the exploration of stable conformers or the potential energy landscape for this compound. Such an analysis would typically involve quantum mechanical calculations to identify various low-energy spatial arrangements of the molecule. These arrangements arise from the rotation around single bonds, primarily the bond connecting the methanamine bridge to the benzofuran and pyridine rings.
The key dihedral angles that would define the conformational space include the torsion angles around the C-C and C-N bonds of the methanamine linker. A systematic scan of these angles would yield a potential energy surface, with local minima on this surface corresponding to stable conformers. The relative energies of these conformers would determine their population distribution at a given temperature.
Without such studies, critical information regarding the molecule's preferred shape, its structural rigidity or flexibility, and the potential for intramolecular interactions (such as hydrogen bonding between the amine proton and the pyridine nitrogen) remains speculative.
Molecular Dynamics Simulations for Understanding Conformational Flexibility
Similarly, there is no available research on molecular dynamics (MD) simulations performed specifically for this compound. MD simulations are powerful computational tools that model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility.
An MD simulation for this compound would allow researchers to observe how it behaves in a simulated physiological environment (e.g., in water). This would provide insights into:
The transitions between different conformational states.
The timescale of these conformational changes.
The influence of the solvent on the molecule's structure.
The stability of any identified low-energy conformers.
The absence of this data precludes a deep understanding of the molecule's dynamic behavior, which is essential for predicting its interaction with biological targets or its properties in a material matrix. While computational studies have been performed on other molecules containing benzofuran and pyridine moieties, the direct application of those findings to this compound would be inappropriate without specific validation.
Analytical and Characterization Techniques in Research on Benzofuran 2 Yl Pyridin 3 Yl Methanamine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the precise arrangement of atoms and functional groups within a molecule. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints for their structure.
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis of Benzofuran-2-yl(pyridin-3-yl)methanamine would reveal characteristic absorption bands corresponding to its key structural features. The primary amine (-NH₂) group would be expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. Furthermore, the C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range. Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching from the benzofuran (B130515) and pyridine (B92270) rings (approx. 1450-1600 cm⁻¹), and the characteristic asymmetric C-O-C stretch of the furan (B31954) ring (approx. 1250 cm⁻¹).
In the synthesis of this compound, a common precursor is Benzofuran-2-yl(pyridin-3-yl)methanone. IR spectroscopy is crucial for confirming the conversion of the ketone to the amine. The most telling change would be the disappearance of the strong carbonyl (C=O) stretching band of the ketone, typically found around 1650-1700 cm⁻¹, and the concurrent appearance of the N-H stretching bands of the primary amine in the final product.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the local electronic environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. The protons on the pyridine and benzofuran rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). A key signal would be the methine proton (-CH-), which is adjacent to the amine and the two aromatic rings. Another critical signal would be from the amine protons (-NH₂), which would likely appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbon atoms of the aromatic rings would generate multiple signals in the δ 110-160 ppm range. The methine carbon would be a key indicator of the structure.
To illustrate the utility of NMR, one can compare the expected spectrum of the amine with the known spectrum of its precursor, Benzofuran-2-yl(pyridin-3-yl)methanone. rsc.org The reduction of the ketone's carbonyl group to the amine's methine group would cause a significant upfield shift for the corresponding carbon signal in the ¹³C NMR spectrum (from ~182 ppm for C=O to a much lower value for -CH-NH₂) and the appearance of a new signal for the methine proton in the ¹H NMR spectrum. rsc.org
Table 1: NMR Data for the Related Precursor Benzofuran-2-yl(pyridin-3-yl)methanone
This data is for the precursor compound and is used for comparative purposes. rsc.org
Click to view data
| Type | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | CDCl₃ | 9.30 (d, J = 1.8 Hz, 1H), 8.84 (dd, J = 4.8, 1.3 Hz, 1H), 8.34 (dt, J = 7.9, 1.7 Hz, 1H), 7.74 (d, J = 7.9 Hz, 1H), 7.67 – 7.60 (m, 2H), 7.56 – 7.47 (m, 2H), 7.35 (t, J = 7.5 Hz, 1H) |
| ¹³C NMR | CDCl₃ | 182.37, 156.11, 153.25, 151.89, 150.40, 136.87, 132.77, 128.90, 126.82, 124.27, 123.57, 123.52, 116.89, 112.59 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition and molecular formula. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to four or five decimal places).
For this compound (C₁₄H₁₂N₂O), the calculated monoisotopic mass is 224.09496 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the compound's identity and confirm the success of the synthesis from its precursor. For comparison, the protonated molecular ion [M+H]⁺ for the precursor Benzofuran-2-yl(pyridin-3-yl)methanone (C₁₄H₁₀NO₂) was experimentally found to be 224.0726, which aligns closely with its calculated mass of 224.0706. rsc.org This highlights the precision of the technique in distinguishing between two compounds that differ by only two hydrogen atoms and one oxygen versus two nitrogen atoms.
Table 2: HRMS Data Comparison
Click to view data
| Compound | Molecular Formula | Ion Type | Calculated m/z | Found m/z | Reference |
| Benzofuran-2-yl(pyridin-3-yl)methanone | C₁₄H₁₀NO₂ | [M+H]⁺ | 224.0706 | 224.0726 | rsc.org |
| This compound | C₁₄H₁₂N₂O | [M+H]⁺ | 224.09496 | - | (Predicted) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a reaction, assessing the purity of the final product, and purifying the compound of interest from unreacted starting materials and byproducts.
Flash Column Chromatography (FCC) is a standard and efficient method for purifying organic compounds on a preparative scale. phenomenex.com The technique uses a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel, and a liquid mobile phase (eluent) is pushed through the column under moderate pressure. phenomenex.com Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. phenomenex.com
In the synthesis of this compound, FCC would be the primary method for its purification. doi.orgnih.gov After the reaction is complete, the crude mixture is loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is chosen to elute the components. Due to the presence of the polar amine group, the target compound would have a stronger interaction with the silica gel compared to less polar impurities. By gradually increasing the polarity of the eluent, the desired compound can be washed off the column and collected as a series of pure fractions.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction and to determine the number of components in a mixture. nih.gov A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent like silica gel. The plate is then placed in a sealed chamber with a solvent (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates.
When synthesizing this compound from its ketone precursor, TLC would be used to track the reaction's completion. rsc.org A spot of the starting ketone would be run alongside a spot of the reaction mixture. The ketone, being less polar than the resulting amine, would travel further up the plate, resulting in a higher Retention Factor (Rf) value. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new, lower-Rf spot corresponding to the more polar amine product will appear and grow stronger. The reaction is considered complete when the starting material spot has completely disappeared. youtube.com
Table 3: Compound Names
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of Benzofuran-2-yl(pyridin-3-yl)methanamine and its derivatives is a critical first step in its comprehensive evaluation. While the synthesis of the precursor ketone, benzofuran-2-yl(pyridin-3-yl)methanone, has been reported, future research will likely focus on developing more efficient, scalable, and versatile synthetic pathways to the target methanamine and its analogues. rsc.org
Emerging strategies may include:
Catalytic Reductive Amination: A primary focus will be the optimization of the reductive amination of benzofuran-2-yl(pyridin-3-yl)methanone. This involves exploring a variety of reducing agents and catalysts to improve yield, purity, and stereoselectivity, if applicable.
Advanced Cyclization Techniques: The construction of the core benzofuran (B130515) ring is amenable to modern synthetic methods. Research into palladium- and copper-catalyzed intramolecular cyclizations, such as Sonogashira coupling followed by cyclization, could provide rapid access to diverse precursors. nih.govmdpi.com
One-Pot Procedures: To streamline the synthesis, the development of one-pot or tandem reactions that combine the formation of the benzofuran scaffold with the introduction of the side chain would be highly valuable. Catalyst-free methods, potentially utilizing microwave assistance, could also offer efficient and environmentally benign alternatives. scribd.commdpi.com
A comparative table of potential synthetic strategies is outlined below.
| Synthetic Strategy | Key Precursors | Potential Advantages | References |
| Reductive Amination | Benzofuran-2-yl(pyridin-3-yl)methanone, Ammonia/Amine source | Direct, well-established method for amine synthesis. | semanticscholar.org |
| Pd/Cu-Catalyzed Cyclization | o-Iodophenols, Terminal alkynes | High efficiency, good functional group tolerance. | nih.govmdpi.com |
| Acid-Catalyzed Cyclization | Substituted phenols and ketones | Traditional and often cost-effective method. | mdpi.com |
| Catalyst-Free Tandem Reactions | ortho-Hydroxy α-aminosulfones, Electrophiles | High efficiency, potential for complexity generation in one step. | mdpi.com |
Refinement of SAR for Enhanced Potency and Selectivity
A systematic exploration of the Structure-Activity Relationships (SAR) is fundamental to transforming this compound from a chemical entity into a potent and selective drug lead. nih.gov Future research will involve the synthesis of a library of analogues to probe how structural modifications influence biological activity. nih.gov
Key areas for SAR refinement include:
Substitution on the Benzofuran Ring: The effect of introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzofuran nucleus will be systematically studied. Halogenation, in particular, is known to modulate the biological activity of benzofuran derivatives significantly. mdpi.com
Substitution on the Pyridine (B92270) Ring: Modifications to the pyridine ring are expected to influence the molecule's pharmacokinetic properties and target interactions. The position and nature of substituents can alter basicity, polarity, and steric profile.
Modification of the Amine Linker: The primary amine provides a key interaction point and can be modified to secondary or tertiary amines, or incorporated into other cyclic structures to fine-tune binding affinity and selectivity.
Early SAR studies on related benzofuran cores have shown that substitutions at the C-2 position are crucial for cytotoxic activity. nih.gov
| Structural Modification Area | Example Substituents/Modifications | Predicted Impact | References |
| Benzofuran C-5 Position | -F, -Cl, -Br, -OCH₃ | Modulate lipophilicity, electronic properties, and target binding. | mdpi.comresearchgate.net |
| Benzofuran C-3 Position | -CH₃, Halogens | Can influence cytotoxicity and selectivity. | nih.gov |
| Pyridine Ring | -CF₃, -CH₃, additional nitrogen atoms | Alter pKa, solubility, metabolic stability, and receptor interactions. | nih.gov |
| Methanamine Linker | Secondary amines (e.g., -NHCH₃), Tertiary amines | Change hydrogen bonding capacity, basicity, and steric hindrance. | semanticscholar.org |
Comprehensive Mechanistic Elucidation of Biological Actions
Understanding how this compound exerts its biological effects at a molecular level is crucial for its development. Given the diverse activities of benzofuran-containing compounds, a broad and unbiased screening approach is warranted. researchgate.net
Future mechanistic studies should prioritize:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary protein targets of the compound.
Pathway Analysis: Once targets are identified, downstream signaling pathways affected by the compound's binding will be investigated to understand its cellular impact.
Enzyme Inhibition and Receptor Binding Assays: Based on the activities of related scaffolds, screening against panels of protein kinases, G-protein coupled receptors (GPCRs), and other enzyme families is a logical starting point. Benzofuran derivatives have previously been identified as inhibitors of enzymes like PI3K and VEGFR-2. nih.govresearchgate.net
Exploration of Multi-Target Ligands and Polypharmacology
The concept of polypharmacology, where a single drug interacts with multiple targets, is an increasingly important paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.gov The hybrid nature of the this compound scaffold makes it an ideal candidate for development as a multi-target ligand.
Future research in this area will focus on:
Rational Design of Dual Inhibitors: Intentionally designing analogues that can simultaneously modulate two or more disease-relevant targets. For instance, combining kinase inhibition with the modulation of another target class. nih.gov
Systems Biology Approaches: Using computational and experimental systems biology to predict and validate multiple targets and understand the network effects of such interactions.
Scaffold Hopping and Fusion: Fusing the benzofuran-pyridine core with other pharmacophores to create novel multi-target agents. Studies have shown that benzofuran hybrids can act as dual PI3K/VEGFR-2 inhibitors. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Key applications include:
De Novo Design: Using generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design novel analogues with optimized properties in silico. nih.govnih.gov
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed compounds, prioritizing the most promising candidates for synthesis.
ADMET Prediction: Employing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, thereby reducing late-stage failures. gjpb.de
Accelerating Synthesis: AI tools can also assist in planning synthetic routes, predicting reaction outcomes, and optimizing reaction conditions.
The use of AI can significantly shorten the design-make-test-analyze cycle, allowing for a more rapid and cost-effective exploration of the chemical space around the this compound core. youtube.com
Q & A
Q. Basic Research Focus
- Antimicrobial Screening : Broth microdilution assays (MIC ≤ 25 µg/mL) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- CYP Inhibition : Fluorescence-based assays identify CYP1A2, CYP2D6, and CYP3A4 inhibition, with IC values <10 µM indicating high metabolic interference risk .
Advanced Consideration
Mechanistic studies (e.g., SPR or ITC) quantify binding affinity to targets like serotonin receptors. Zebrafish models assess neuroactivity, leveraging the compound’s structural similarity to known CNS agents .
How do substituents on the benzofuran or pyridine rings influence pharmacological properties?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., CF) : Enhance metabolic stability (e.g., t >2 h in liver microsomes) but may reduce solubility (Log P >3.4) .
- Methoxy Groups : Improve bioavailability (e.g., 55% in rat models) but increase CYP2C19 inhibition .
Methodology
Use QSAR models to correlate substituent Hammett constants (σ) with activity. Parallel synthesis generates derivatives for SAR analysis .
What computational tools predict the ADMET profile of this compound?
Q. Advanced Research Focus
- Log P/Solubility : Consensus models (e.g., XLOGP3, SILICOS-IT) predict Log P ~3.4 and solubility <0.02 mg/mL, aligning with moderate permeability .
- BBB Penetration : BOILED-Egg model predicts high BBB permeation (WLOGP >3.5) .
- CYP Inhibition : SVM models (training sets >9000 molecules) classify CYP isoforms inhibited, guiding lead optimization .
How can metabolic stability be improved without compromising target affinity?
Q. Advanced Research Focus
- Isotere Replacement : Replace labile hydrogens with deuterium (deuterated analogs) to slow oxidative metabolism .
- Prodrug Design : Esterify the methanamine group to enhance solubility and reduce first-pass metabolism .
- In Silico Metabolite Prediction : Tools like MetaSite identify vulnerable sites (e.g., pyridine N-oxidation) for structural blocking .
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Q. Advanced Research Focus
- HPLC-MS/MS : Detect impurities <0.1% using C18 columns (ACN/water + 0.1% formic acid) and MRM transitions .
- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
How is the compound’s enantiomeric purity assessed, and what chiral separation methods are effective?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
